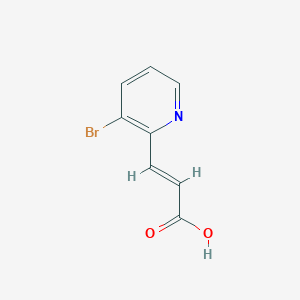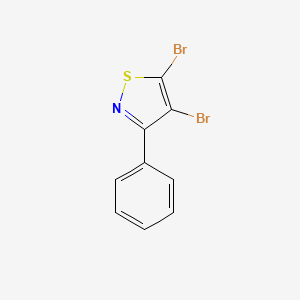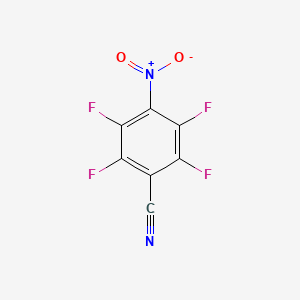![molecular formula C7H16Cl2N2 B13484415 4,7-Diazaspiro[2.6]nonane dihydrochloride](/img/structure/B13484415.png)
4,7-Diazaspiro[2.6]nonane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Diazaspiro[26]nonane dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2 It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Diazaspiro[2.6]nonane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a dihalide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process. The resulting product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Diazaspiro[2.6]nonane dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4,7-Diazaspiro[2.6]nonane dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,7-Diazaspiro[2.6]nonane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
4,7-Diazaspiro[2.6]nonane dihydrochloride can be compared with other spirocyclic compounds, such as:
2,7-Diazaspiro[4.4]nonane dihydrochloride: Another spirocyclic compound with a different ring structure.
4,7-Diazaspiro[2.5]octane dihydrochloride: Similar in structure but with a different ring size.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which can lead to distinct reactivity and applications.
Eigenschaften
Molekularformel |
C7H16Cl2N2 |
|---|---|
Molekulargewicht |
199.12 g/mol |
IUPAC-Name |
4,7-diazaspiro[2.6]nonane;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-7(1)3-4-8-5-6-9-7;;/h8-9H,1-6H2;2*1H |
InChI-Schlüssel |
FTUMXRVKWHZLLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CCNCCN2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


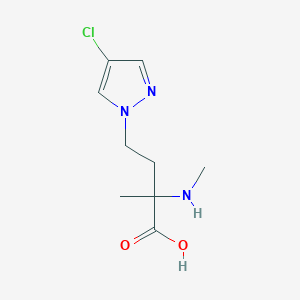
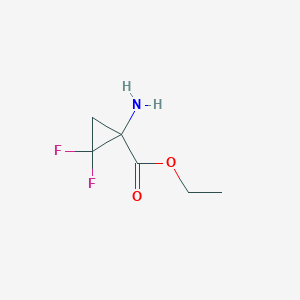


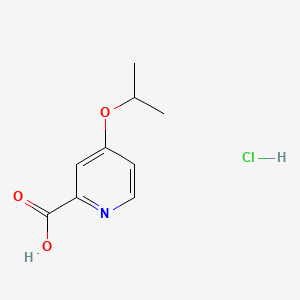

![1-[(4-Aminopentyl)oxy]-2-methoxyethane](/img/structure/B13484370.png)

